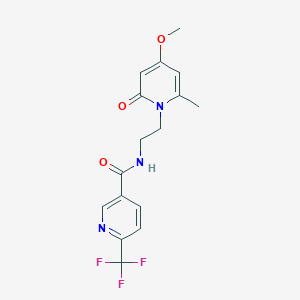

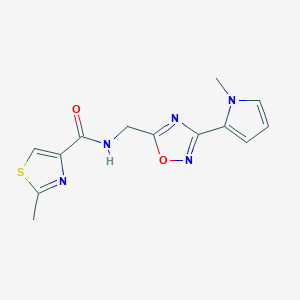

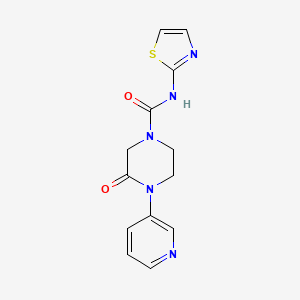

![molecular formula C17H18N2O2S B2700302 N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 868153-77-9](/img/structure/B2700302.png)

N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Compound X involves several steps, including condensation reactions, cyclization, and acetylation. Researchers have reported various synthetic routes, such as the Pictet-Spengler reaction or Hantzsch synthesis , to access this compound. Precise details of the synthetic pathway can be found in relevant literature .

Aplicaciones Científicas De Investigación

Biological Activities and Synthesis

- Antibacterial and Antifungal Activities : Derivatives of N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown notable antibacterial and antifungal activities. The structural analysis revealed no significant intermolecular interactions, but an intramolecular N-H.N hydrogen bond forms a pseudo-six-membered ring, enhancing molecular stability and possibly contributing to their bioactivity (Vasu et al., 2003).

- Antimicrobial Evaluation : New derivatives synthesized from 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide displayed significant antimicrobial activity against various pathogens, indicating their potential in developing new antimicrobial agents (Khalil et al., 2010).

- Histone Deacetylase Inhibition : A related compound was found to selectively inhibit histone deacetylases 1-3 and 11, suggesting a mechanism through which derivatives of N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide might exert antitumor effects by modulating gene expression (Zhou et al., 2008).

- Synthesis and Characterization : Research on the synthesis and characterization of new aromatic polymers containing derivatives of N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has contributed to the development of materials with potential applications in various fields, including biomedicine and electronics (Lin et al., 1990).

Molecular Design and Analysis

- Synthesis Optimization : Efforts to optimize synthesis methods and analyze pharmacologically active derivatives highlight the ongoing research to improve the efficacy and specificity of these compounds for potential therapeutic applications. The development of a method for high-performance liquid chromatography (HPLC) analysis facilitates the assessment of purity and composition of synthesized compounds, essential for pharmaceutical development (Chiriapkin et al., 2021).

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-11(20)18-12-6-8-13(9-7-12)19-17(21)15-10-22-16-5-3-2-4-14(15)16/h6-10H,2-5H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYMEUZBQMZFHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

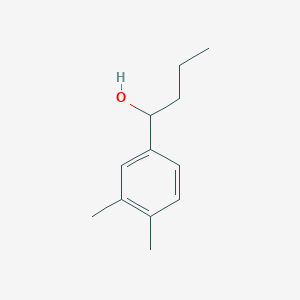

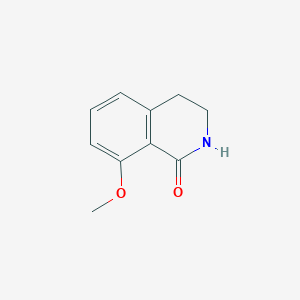

![6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2700222.png)

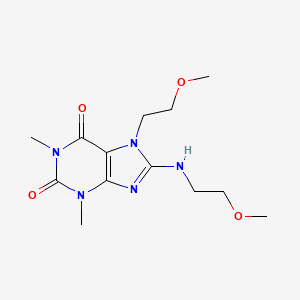

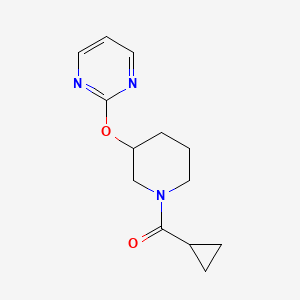

![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)

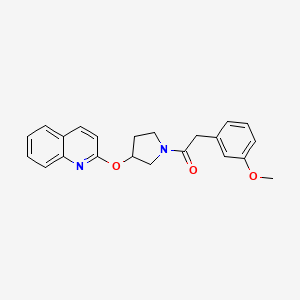

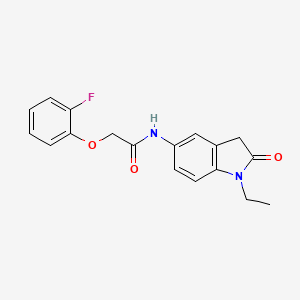

![5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2700232.png)

![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2700234.png)

![2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2700236.png)